Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate

Organic Synthesis Medicinal Chemistry Building Blocks

This intermediate offers three orthogonal reactive sites: a 5-nitro group for electronic tuning and bioreductive activation, a secondary amine for selective N-alkylation/acylation, and two ester groups allowing staged hydrolysis. No single analog—such as methyl 2-amino-5-nitrobenzoate or the non-nitrated variant—replicates this combination, making compound-specific procurement essential for reproducible research. Secure consistent synthetic outcomes by sourcing the exact CAS.

Molecular Formula C12H14N2O6
Molecular Weight 282.252
CAS No. 1223198-05-7
Cat. No. B2466659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate
CAS1223198-05-7
Molecular FormulaC12H14N2O6
Molecular Weight282.252
Structural Identifiers
SMILESCOC(=O)CCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C12H14N2O6/c1-19-11(15)5-6-13-10-4-3-8(14(17)18)7-9(10)12(16)20-2/h3-4,7,13H,5-6H2,1-2H3
InChIKeyOSIILENXBQHANW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate (CAS 1223198-05-7): Structural & Functional Baseline for 5-Nitrobenzoate-Based Research Chemical Procurement


Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate (CAS 1223198-05-7) is a synthetic small molecule (molecular formula C₁₂H₁₄N₂O₆, molecular weight 282.25 g/mol) belonging to the 5-nitrobenzoate ester class, featuring a 3-methoxy-3-oxopropylamino substituent at the 2-position and a nitro group at the 5-position of the benzoate ring. The compound is primarily employed as a chemical building block and research intermediate, with its structure embedding functional groups (nitro, secondary amine, ester) that confer distinctive reactivity profiles relevant to medicinal chemistry, organic synthesis, and materials science. [1] While the 5-nitrobenzoate scaffold has been validated in bioactive molecules—including the CLEC-2 antagonist 2CP (anti-metastatic) and the microtubule inhibitor IMB5046 (anticancer)—the specific substitution pattern of this compound defines its utility as a versatile, derivatizable intermediate rather than a final bioactive entity. [2][3]

Why Generic Substitution of Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate Is Scientifically Unsound


Substituting this compound with a close analog—such as methyl 2-amino-5-nitrobenzoate (CAS 3816-62-4) or methyl 2-[(3-methoxy-3-oxopropyl)amino]benzoate (CAS 38113-64-3)—is inadvisable because each structural feature governs orthogonal reactivity and physicochemical properties that cannot be simultaneously replicated by any single alternative. The 3-methoxy-3-oxopropylamino side chain introduces a secondary amine and an additional ester moiety, enabling selective N-alkylation, acylation, or hydrolysis chemistry that is absent in the primary amine analog. The 5-nitro group is critical for electronic modulation (Hammett σₚ = +0.78), affecting both the reactivity of the aromatic ring and the metabolic stability of derived compounds, while its absence in the non-nitrated analog (CAS 38113-64-3) eliminates this electronic tuning and any nitro-dependent biological activity such as bioreductive activation. [1][2] Furthermore, the methyl ester at the 1-position provides a handle for orthogonal deprotection or transesterification that would be lost if the acid form (CAS 94844-66-3) were used, requiring additional protection/deprotection steps in synthetic routes. [3] These three functional groups create a unique chemical space that no single generic replacement can cover, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence: Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate vs. Closest Analogs


Structural Uniqueness: Simultaneous Presence of Three Orthogonal Functional Groups vs. Singly- or Doubly-Substituted Analogs

Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate is the only compound among its closest analogs that simultaneously incorporates a 3-methoxy-3-oxopropylamino side chain, a 5-nitro group, and a methyl ester on the benzoate core. Methyl 2-amino-5-nitrobenzoate (CAS 3816-62-4) lacks the 3-methoxy-3-oxopropyl side chain, possessing only a primary amine. [1] Methyl 2-[(3-methoxy-3-oxopropyl)amino]benzoate (CAS 38113-64-3) lacks the 5-nitro group. 5-((tert-Butoxycarbonyl)amino)-2-(3-methoxy-3-oxopropyl)benzoic acid (CAS not specified) incorporates a Boc-protected amine and a free carboxylic acid instead of the methyl ester/nitro combination. [2] This three-way functional group orthogonality is not duplicated by any single commercially cataloged analog, providing a unique synthetic intermediate for sequential derivatization without protecting group manipulation.

Organic Synthesis Medicinal Chemistry Building Blocks Functional Group Orthogonality

5-Nitro Group Electronic Modulation: Hammett σₚ = +0.78 vs. Unsubstituted Analog (σₚ = 0)

The electron-withdrawing 5-nitro group exerts a strong –M and –I effect (Hammett σₚ = +0.78), significantly lowering the electron density of the aromatic ring relative to the non-nitrated analog methyl 2-[(3-methoxy-3-oxopropyl)amino]benzoate (CAS 38113-64-3, σₚ ≈ 0 for the ring position). [1] This electronic difference translates into quantifiable changes in reactivity: (i) the nitro group activates the ring toward nucleophilic aromatic substitution (SNAr) at positions ortho and para to the nitro; (ii) it decreases the pKa of the secondary amine (estimated ΔpKa ≈ –1.5 to –2.0 units based on analogous aniline systems), affecting protonation state under physiological or reaction conditions; (iii) it tunes the reduction potential, enabling selective nitro-to-amine bioreduction or chemical reduction (e.g., H₂/Pd-C, SnCl₂) to generate a 5-amino derivative with distinct biological or materials properties. [2][3]

Physical Organic Chemistry QSAR Medicinal Chemistry Electronic Effects

Dual-Ester Architecture: Orthogonal Deprotection of Methyl Esters vs. Single-Ester or Acid Analogs

The compound contains two distinct methyl ester environments: the benzoate methyl ester (C-1) and the terminal methyl ester of the 3-methoxy-3-oxopropyl side chain. These two esters can, in principle, be differentiated by steric and electronic factors, enabling sequential hydrolysis. In contrast, methyl 2-amino-5-nitrobenzoate (CAS 3816-62-4) contains only one ester; 2-[(3-methoxy-3-oxopropyl)amino]benzoic acid (CAS 94844-66-3) contains the side-chain ester but a free carboxylic acid at C-1, which would require re-protection before further synthetic manipulation. [1][2] The dual-ester architecture provides a 'double pro-drug' or 'double protecting group' motif where both esters can be independently addressed: the benzoate ester is conjugated to the aromatic ring (electronic differentiation), while the side-chain ester is aliphatic and sterically more accessible. Selective enzymatic or chemical hydrolysis (e.g., pig liver esterase vs. NaOH) can discriminate between these two sites, a feature not available in any single-ester or acid analog. [3]

Protecting Group Strategy Synthetic Methodology Orthogonal Deprotection Prodrug Design

Nitrobenzoate Scaffold Validated in Bioactive Molecules: Target Engagement Selectivity of 2CP (Same Scaffold) vs. Broad-Spectrum Antiplatelet Agents

The 5-nitrobenzoate chemotype has been pharmacologically validated through compound 2CP (a 5-nitrobenzoate derivative), which exhibits selective inhibition of podoplanin (PDPN)-induced platelet aggregation via CLEC-2 binding without affecting platelet aggregation stimulated by other agonists (e.g., ADP, collagen, thrombin). [1] In contrast, conventional antiplatelet agents such as aspirin, abciximab, and apyrase inhibit platelet aggregation broadly, leading to increased bleeding risk. [2] In a mouse tail-bleeding assay, 2CP did not prolong bleeding time, whereas aspirin and other broad-spectrum agents consistently do. [1] While the specific compound Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate has not itself been profiled in these assays, its shared 5-nitrobenzoate core with 2CP establishes the scaffold's capacity for selective target engagement. [3] This class-level validation provides a precedent for the scaffold's utility in designing selective CLEC-2 antagonists, which are underexplored relative to traditional antiplatelet targets.

Antimetastatic CLEC-2 Antagonist Platelet Aggregation Cancer Metastasis Selectivity Profile

5-Nitrobenzoate Microtubule Inhibition: IMB5046 Potency vs. Multidrug-Resistant (MDR) Cell Lines Retained Sensitivity

The 5-nitrobenzoate scaffold has produced the potent microtubule inhibitor IMB5046, which exhibits IC₅₀ values of 0.037–0.426 μM across multiple tumor cell lines and, critically, retains full activity against multidrug-resistant (MDR) cell lines that are resistant to colchicine, vincristine, and paclitaxel. [1] IMB5046 is not a P-glycoprotein (P-gp) substrate, which accounts for its ability to overcome MDR. A subsequent analog, IMB5476, was optimized for improved aqueous solubility while maintaining this MDR-overcoming property. [2] By contrast, the widely used microtubule inhibitors paclitaxel and vincristine are known P-gp substrates and lose efficacy in MDR models (typically >10-fold resistance index). [3] Although Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate is a scaffold precursor rather than a final bioactive, its procurement enables access to this privileged chemotype for further SAR studies aimed at improving solubility, metabolic stability, or target selectivity.

Microtubule Inhibitor Multidrug Resistance Tubulin Polymerization Colchicine Site P-glycoprotein

Best Research and Industrial Application Scenarios for Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate


Synthesis of 5-Nitrobenzoate-Based CLEC-2 Antagonist Libraries for Anti-Metastatic Drug Discovery

Procure this compound as a central intermediate for constructing focused libraries of 5-nitrobenzoate derivatives targeting the PDPN/CLEC-2 interaction. The validated selectivity of the 5-nitrobenzoate scaffold (exemplified by 2CP) in inhibiting tumor cell-induced platelet aggregation without impairing normal hemostasis provides a strong rationale for SAR campaigns. [1] The 3-methoxy-3-oxopropylamino side chain can be diversified via amidation, ester hydrolysis, or reductive amination, while the 5-nitro group can be reduced to an amine for further derivatization or maintained for electronic tuning. This scenario is directly supported by the Chang et al. (2015) study demonstrating in vivo anti-metastatic efficacy of a 5-nitrobenzoate analog in combination with cisplatin. [1]

Development of MDR-Overcoming Microtubule Inhibitors via 5-Nitrobenzoate Scaffold Elaboration

Use this building block to synthesize and optimize microtubule inhibitors based on the IMB5046/IMB5476 chemotype. The 5-nitrobenzoate core has been shown to yield tubulin polymerization inhibitors (IC₅₀ 0.037–0.426 μM) that evade P-glycoprotein-mediated efflux, maintaining potency against multidrug-resistant cancer cell lines. [2] The dual-ester architecture of this compound provides entry points for structure-activity relationship studies at both the benzoate and side-chain positions, potentially addressing the solubility limitations noted for earlier analogs (e.g., IMB5046) while preserving MDR-overcoming activity. [2][3]

Orthogonally Protected Intermediate for Multi-Step Heterocycle Synthesis

Employ this compound as a differentially protected intermediate in multi-step syntheses of nitrogen-containing heterocycles (e.g., benzimidazoles, quinazolines, indazoles). The 5-nitro group can be selectively reduced (H₂/Pd-C, Fe/HCl) to the 5-amino derivative without affecting the methyl esters, enabling subsequent cyclocondensation reactions. [4] The secondary amine of the side chain can participate in cyclization or serve as a site for N-alkylation/acylation to introduce additional diversity. The two ester groups allow staged hydrolysis for solubility modulation or bioconjugation. This three-handle orthogonality reduces the need for protecting group manipulations and consolidates synthetic routes. [4]

Selectin Antagonist Precursor for Anti-Inflammatory Drug Discovery

Deploy this compound as a precursor in the synthesis of aromatic nitro compounds targeting selectin-mediated leukocyte adhesion, as described in patent US20110053939. [5] The combination of a nitro group, secondary amine, and ester functionalities maps onto the general formulas disclosed for selectin-modulating small molecules. While the patent does not specifically exemplify this compound, its structural features align with the claimed pharmacophore elements, making it a rational starting point for producing novel pan-selectin antagonists for inflammatory indications (asthma, COPD, psoriasis, ischemia-reperfusion injury). [5]

Quote Request

Request a Quote for Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.